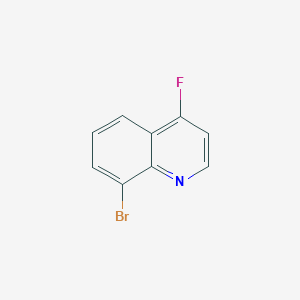

8-Bromo-4-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFN |

|---|---|

Molecular Weight |

226.04 g/mol |

IUPAC Name |

8-bromo-4-fluoroquinoline |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |

InChI Key |

YEIOPHMCROVHEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)F |

Origin of Product |

United States |

Reactivity and Derivatization Studies of 8 Bromo 4 Fluoroquinoline

Investigating Halogen Reactivity and Positional Selectivity

The presence of two different halogen atoms on the quinoline (B57606) ring of 8-bromo-4-fluoroquinoline gives rise to differential reactivity, enabling selective functionalization. The bromine atom at the C-8 position and the fluorine atom at the C-4 position exhibit distinct chemical behaviors, largely influenced by their positions on the heterocyclic ring system.

The carbon-bromine bond is generally more susceptible to cleavage in metal-catalyzed cross-coupling reactions compared to the carbon-fluorine bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond. Consequently, reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination can be selectively performed at the C-8 position without disturbing the C-4 fluorine. vulcanchem.com

Conversely, the fluorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom makes the C-4 position electron-deficient and thus susceptible to attack by nucleophiles. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, particularly when the ring is further activated. numberanalytics.comcore.ac.uk

In some instances, the reactivity can be influenced by the reaction conditions. For example, chemo- and regioselective metalation can occur at the position adjacent to the fluoro group using strong bases like lithium diisopropylamide (LDA). researchgate.net This demonstrates that under specific conditions, the reactivity around the fluorine substituent can be harnessed for selective transformations.

The interplay between these reactivities allows for a stepwise functionalization of the this compound scaffold, making it a valuable building block in the synthesis of complex molecules.

Cross-Coupling Reactions Utilizing the Bromine Substituent

The bromine atom at the C-8 position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely employed to modify the this compound core. The Suzuki-Miyaura coupling, which involves the reaction of the bromoquinoline with a boronic acid or its ester, is a prominent example. vulcanchem.commdpi.com This reaction is valued for its operational simplicity and the commercial availability of a wide range of boronic acid derivatives. mdpi.com The reaction typically proceeds in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium, and a base. beilstein-journals.orgsgul.ac.uk

The Negishi coupling, which utilizes an organozinc reagent, offers an alternative for forming carbon-carbon bonds at the C-8 position. While specific examples with this compound are less commonly detailed, the general principles of Negishi coupling are applicable to aryl bromides.

The table below summarizes representative conditions for Suzuki-Miyaura reactions involving bromoquinolines.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | THF/H₂O | 60 | - | acs.org |

| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80 | - | acs.org |

| Pd(PPh₃)₄ | - | K₃PO₄ | THF/H₂O | 60 | - | acs.org |

| Pd(OAc)₂ | P(o-tol)₃ | Na₂CO₃ | THF/H₂O | 50 | - | acs.org |

| PdBr₂ | DPEphos | Ag₂CO₃ | DMSO | 150 | - | rsc.org |

This table represents a general overview of conditions used for Suzuki-Miyaura reactions on related bromoquinoline systems and may not be specific to this compound.

Beyond palladium, other transition metals can catalyze coupling reactions at the C-8 position. For instance, iron-catalyzed cross-coupling reactions have been explored for the synthesis of quinolone derivatives. rsc.org These methods can offer advantages in terms of cost and toxicity compared to palladium-based systems.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is another important transformation that allows for the introduction of nitrogen-based nucleophiles at the C-8 position. This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. acs.org

Nucleophilic Aromatic Substitution (SNAr) at Fluoroquinoline Positions

The fluorine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction driven by the electron-deficient nature of the pyridine (B92270) ring within the quinoline system. numberanalytics.comcore.ac.uk

The reactivity of the quinoline nucleus towards SNAr is significantly enhanced by the presence of electron-withdrawing groups. numberanalytics.com The nitrogen atom in the quinoline ring inherently withdraws electron density, making the C-2 and C-4 positions electrophilic. numberanalytics.com This effect can be further amplified by the introduction of additional electron-withdrawing substituents, such as a nitro group, which can stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. numberanalytics.comsemanticscholar.org The stability of this intermediate is a key factor in facilitating the substitution. core.ac.uk

Amination reactions are a common application of SNAr at the C-4 position of fluoroquinolines. Various nitrogen nucleophiles can be employed to displace the fluorine atom. For example, reactions with liquid ammonia (B1221849) or potassium amide have been used to introduce amino groups onto the quinoline scaffold. urfu.ru The treatment of fluoroquinolones with sodium or potassium amide in liquid ammonia has been utilized to incorporate functionalities into the quinoline ring system. researchgate.net

Microwave-assisted amination has also been shown to be an effective method for the direct amination of halo-fluoroquinolones with piperazine (B1678402) or pyrrolidine (B122466) derivatives, often reducing reaction times significantly. biotage.co.jp

The table below provides examples of nucleophiles used in SNAr reactions with fluoroquinolines.

| Nucleophile | Reagent | Conditions | Product | Ref |

| Amine | Liquid Ammonia | - | 4-Aminoquinoline derivative | urfu.ru |

| Amide | Potassium Amide | Liquid Ammonia | 4-Aminoquinoline derivative | researchgate.net |

| Piperazine | Piperazine | Microwave, 150°C | 4-Piperazinylquinoline derivative | biotage.co.jp |

| Thiophenol | Thiophenol | - | 4-(Phenylthio)quinoline derivative | tandfonline.com |

Electrophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring system is generally considered electron-deficient, a characteristic that deactivates it towards electrophilic aromatic substitution. The presence of the electronegative nitrogen atom, along with the electron-withdrawing effects of the bromine and fluorine substituents on this compound, further reduces the electron density of the aromatic rings. Consequently, electrophilic substitution reactions on this scaffold require harsh conditions and often result in a mixture of products.

Quinoline itself typically undergoes electrophilic substitution, such as nitration and sulfonation, primarily at the 5- and 8-positions of the benzene (B151609) ring portion of the molecule. However, in this compound, the 8-position is already occupied. The directing effects of the existing substituents play a crucial role in determining the position of any further substitution. The bromine at C-8 and the fluorine at C-4 are both ortho-, para-directing groups. Given the deactivation of the pyridine ring, any potential electrophilic attack would be directed to the benzene ring at positions 5 and 7.

The synthesis of halogenated quinolines often involves electrophilic halogenation of a pre-existing quinoline or aniline (B41778) derivative. For instance, the synthesis of 8-bromo-6-fluoroquinoline (B1287374) can be achieved through the electrophilic bromination of 6-fluoroquinoline. mdpi.com Similarly, the introduction of a bromine atom onto a fluoroquinoline core is a key step in synthesizing related structures. evitachem.com These synthetic routes underscore that while challenging, electrophilic substitutions are feasible. For this compound, reactions like nitration would likely require forcing conditions, such as the use of fuming sulfuric and nitric acids, with substitution anticipated at the C-5 or C-7 position.

Table 1: Potential Electrophilic Substitution Reactions on this compound

| Reaction Type | Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 or C-7 |

| Sulfonation | Fuming H₂SO₄ | C-5 or C-7 |

Functional Group Interconversions of Halogen Substituents

The two halogen atoms in this compound exhibit distinct reactivities, providing orthogonal handles for sequential functionalization. This differential reactivity is key to its utility as a synthetic intermediate.

The bromine atom at the C-8 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making the C-8 position a prime site for introducing diverse substituents. Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or alkyl groups. evitachem.com

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to introduce amino groups. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

The fluorine atom at the C-4 position is generally more resistant to palladium-catalyzed cross-coupling. However, its position on the electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_). Strong nucleophiles, such as amines, thiols, or alkoxides, can displace the fluoride (B91410) ion to form new derivatives functionalized at the C-4 position. evitachem.com The reactivity of similar 4-chloroquinolines in nucleophilic substitution reactions is well-documented, suggesting a similar pathway for the 4-fluoro analogue. researchgate.net This difference in reactivity between the C-8 bromo and C-4 fluoro substituents allows for a stepwise and controlled derivatization of the quinoline core.

Table 2: Representative Functional Group Interconversions for Halogenated Quinolines

| Position | Halogen | Reaction Type | Reagents | Product Type |

|---|---|---|---|---|

| C-8 | Bromo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 8-Aryl/Alkyl-4-fluoroquinoline |

| C-8 | Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 8-Amino-4-fluoroquinoline |

| C-4 | Fluoro | Nucleophilic Aromatic Substitution | R-NH₂, base | 4-Amino-8-bromoquinoline |

Derivatization for Advanced Materials Applications (e.g., Chromophore Extension)

The structural and electronic properties of this compound make it an attractive scaffold for the development of advanced materials, particularly those with tailored photophysical properties. A key strategy in designing organic functional materials, such as dyes and fluorescent sensors, is the creation of extended π-conjugated systems.

The bromo substituent at the C-8 position serves as an ideal anchor point for extending the chromophore of the quinoline system. ossila.com Through palladium-catalyzed cross-coupling reactions, various aromatic and heteroaromatic units can be attached to the quinoline core. This process, known as chromophore extension, lengthens the path of π-conjugation within the molecule. Extending the conjugation typically leads to a bathochromic (red) shift in the absorption and emission spectra, allowing for the fine-tuning of the material's color and fluorescence properties. researchgate.net

For example, coupling this compound with a thiophene-based boronic ester via a Suzuki reaction would create a biaryl system with enhanced π-delocalization. Such derivatization is crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): Where tuning the emission wavelength is essential for creating full-color displays.

Dye-Sensitized Solar Cells (DSSCs): Where broad absorption across the solar spectrum is required for efficient light harvesting. ossila.com

Fluorescent Sensors: Where changes in the environment (e.g., binding of an ion) can modulate the fluorescence of the extended chromophore, enabling detection. ossila.com

The introduction of fluorine can also impart desirable properties such as increased thermal stability, oxidative stability, and favorable solid-state packing, which are beneficial for organic electronic devices. smolecule.comalfa-chemistry.com

Strategies for Incorporating this compound into Complex Heterocyclic Architectures

The synthesis of complex, polycyclic heterocyclic systems is a major focus of modern medicinal and materials chemistry. This compound is a valuable starting material for building such intricate molecular architectures, primarily by leveraging the distinct reactivity of its two halogen substituents.

A primary strategy involves sequential cross-coupling and nucleophilic substitution reactions. For instance, one could first perform a Suzuki or Sonogashira coupling at the C-8 position to introduce a new cyclic or acyclic fragment. The resulting 8-substituted-4-fluoroquinoline can then undergo an intramolecular or intermolecular nucleophilic substitution at the C-4 position to construct a new fused ring.

An example pathway could involve:

Sonogashira Coupling: Reacting this compound with a terminal alkyne that also contains a nucleophilic group (e.g., an alcohol or amine).

Intramolecular Cyclization: Inducing the nucleophilic group to attack the C-4 position, displacing the fluoride and forming a new fused heterocyclic ring, such as a furopyridine or pyrrolopyridine fused to the quinoline system.

Alternatively, intermolecular reactions can be used to link the quinoline to other heterocyclic units. The reaction of 4-chloro-3-nitroquinolines with binucleophiles like amino acids has been shown to produce fused imidazo[4,5-c]quinolines after a reduction and cyclization sequence. researchgate.net A similar strategy could be applied to this compound derivatives. The development of tandem reactions, where multiple bonds are formed in a single pot, represents an efficient approach to rapidly increase molecular complexity from simple quinoline precursors. researchgate.netrsc.org These methods provide powerful tools for synthesizing novel, complex heterocyclic structures with potential applications in drug discovery and materials science. sioc-journal.cn

Mechanistic Investigations in 8 Bromo 4 Fluoroquinoline Transformations

Elucidation of Reaction Pathways in Halogenated Quinoline (B57606) Synthesis

The synthesis and functionalization of 8-bromo-4-fluoroquinoline primarily involve multi-step sequences that often begin with the construction of the quinoline core, followed by halogenation. The reaction pathways for the introduction and subsequent transformation of the bromo and fluoro substituents are of particular interest.

The formation of the quinoline scaffold can be achieved through various classic methods, such as the Skraup, Doebner-von Miller, or Conrad-Limpach syntheses, starting from appropriately substituted anilines. Subsequent halogenation steps introduce the fluoro and bromo groups. The bromine atom at the 8-position and the fluorine atom at the 4-position significantly influence the electron density distribution of the quinoline ring, thereby dictating the pathways of subsequent reactions.

Transformations of this compound often proceed via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The general mechanistic pathway for these transformations involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Table 1: Common Reaction Pathways in the Transformation of this compound

| Reaction Type | General Pathway | Key Steps |

| Suzuki-Miyaura Coupling | Formation of a C-C bond at the 8-position. | Oxidative addition of this compound to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination. libretexts.org |

| Buchwald-Hartwig Amination | Formation of a C-N bond at the 8-position. | Oxidative addition of this compound to a Pd(0) complex, coordination of an amine, deprotonation by a base, and reductive elimination. wikipedia.org |

| Heck Coupling | Formation of a C-C bond with an alkene at the 8-position. | Oxidative addition of this compound to a Pd(0) complex, migratory insertion of the alkene, and β-hydride elimination. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the 4-fluoro substituent by a nucleophile. | Nucleophilic attack at the C4 position, formation of a Meisenheimer-like intermediate, and departure of the fluoride (B91410) leaving group. rsc.org |

Role of Catalysts and Ligands in Reaction Mechanisms

Catalysts and ligands play a central role in directing the efficiency and selectivity of transformations involving this compound. In palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor and, more critically, the phosphine (B1218219) ligand, can significantly impact the reaction outcome.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. gessnergroup.com Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination. gessnergroup.com For instance, in Buchwald-Hartwig amination reactions, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and ferrocene-based phosphines have proven effective in promoting the coupling of amines with aryl halides. wikipedia.orgrsc.org The steric and electronic properties of the ligand influence the coordination environment around the palladium center, which in turn affects the rates of the individual steps in the catalytic cycle. researchgate.net

Table 2: Influence of Catalysts and Ligands on Reaction Efficiency

| Reaction Type | Catalyst System | Role of Catalyst/Ligand |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(0) initiates the catalytic cycle. The phosphine ligand enhances catalyst stability and promotes oxidative addition and reductive elimination. libretexts.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | The palladium catalyst facilitates C-N bond formation. The bulky, electron-rich phosphine ligand promotes the crucial reductive elimination step and prevents catalyst decomposition. wikipedia.orgrsc.org |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging but provide invaluable insights into reaction mechanisms. In palladium-catalyzed cross-coupling reactions of aryl halides, key intermediates include Pd(0)-phosphine complexes, oxidative addition adducts (aryl-Pd(II)-halide complexes), and complexes formed after transmetalation or amine coordination.

In the context of nucleophilic aromatic substitution, the formation of a Meisenheimer complex as an intermediate is a cornerstone of the proposed mechanism. nih.gov This intermediate is a resonance-stabilized, negatively charged species formed upon the addition of the nucleophile to the aromatic ring. Although often transient, the stability and structure of these intermediates can be investigated using spectroscopic techniques and computational methods. For this compound undergoing SNAr at the 4-position, the intermediate would be a cyclohexadienyl anion with the negative charge delocalized over the quinoline ring system.

While direct spectroscopic characterization of intermediates in reactions of this compound is scarce in the literature, mechanistic studies on analogous systems provide a strong basis for inferring their nature and role in the reaction pathway.

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Bromo 4 Fluoroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 8-bromo-4-fluoroquinoline. Through the analysis of different nuclei, including ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic arrangement and electronic properties of the molecule can be assembled.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms within the this compound scaffold. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms, leading to distinct resonance signals in the downfield region of the spectrum.

The expected ¹H NMR spectrum of this compound would exhibit signals for the five protons on the quinoline (B57606) ring system. The proton at the C2 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The protons on the carbocyclic ring (H5, H6, and H7) will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) arising from spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J) provides information about the relative positions of the coupled protons (ortho, meta, or para).

For instance, in related compounds like 6,8-dibromoquinoline, the proton signals appear in the range of δ 7.50-9.04 ppm. Specifically, H2 shows a doublet of doublets at δ 9.04 ppm. Based on analogous structures, the predicted ¹H NMR data for this compound is presented below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J(H2-H3) = 4.0 - 5.0 |

| H-3 | 7.3 - 7.5 | dd | J(H3-H2) = 4.0 - 5.0, J(H3-F4) = 8.0 - 9.0 |

| H-5 | 7.9 - 8.1 | d | J(H5-H6) = 8.0 - 9.0 |

| H-6 | 7.5 - 7.7 | t | J(H6-H5) = 8.0 - 9.0, J(H6-H7) = 7.0 - 8.0 |

| H-7 | 8.2 - 8.4 | d | J(H7-H6) = 7.0 - 8.0 |

Note: The predicted data is based on the analysis of structurally similar quinoline derivatives. Actual experimental values may vary.

The carbon atoms directly bonded to the heteroatoms are expected to show significant shifts. For example, C4 (bonded to fluorine) and C8 (bonded to bromine) will be deshielded. The C-F and C-Br couplings can also be observed, providing further structural confirmation. The quaternary carbons (C4, C4a, C8, and C8a) can be distinguished from the protonated carbons using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

Based on data from related substituted quinolines, the predicted chemical shifts for the carbon atoms of this compound are tabulated below.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 118 - 120 |

| C-4 | 158 - 162 (d, ¹JCF) |

| C-4a | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 135 - 137 |

| C-8 | 115 - 117 |

| C-8a | 147 - 149 |

Note: The predicted data is based on the analysis of structurally similar quinoline derivatives. The carbon attached to fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF). Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The wide chemical shift range of ¹⁹F NMR (approximately 800 ppm) allows for excellent signal dispersion, minimizing the chances of peak overlap. wikipedia.org

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, which will be split into a doublet of doublets due to coupling with the ortho proton (H3) and the meta proton (H5). The magnitude of these coupling constants provides further structural information.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-4 | -110 to -130 | dd | J(F4-H3) = 8.0 - 9.0, J(F4-H5) = 5.0 - 6.0 |

Note: The predicted chemical shift range is typical for a fluorine atom attached to an aromatic ring. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy.

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of quinolones often involves the loss of small neutral molecules. researchgate.net For this compound, characteristic fragmentation pathways could include the loss of HCN, HF, or Br. The study of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. wikipedia.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₉H₅BrFN)

| Ion | Predicted m/z | Description |

| [M]⁺ | 225/227 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M-HCN]⁺ | 198/200 | Loss of hydrogen cyanide |

| [M-HF]⁺ | 205/207 | Loss of hydrogen fluoride (B91410) |

| [M-Br]⁺ | 146 | Loss of bromine radical |

Note: The m/z values are for the most abundant isotopes. The presence of bromine isotopes will result in characteristic isotopic clusters for bromine-containing fragments.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups and the aromatic system. The key expected absorptions are:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. libretexts.org

C=C and C=N stretching (aromatic ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region. pressbooks.pub

C-F stretching: The carbon-fluorine bond stretching vibration is a strong absorption and is typically observed in the 1000-1300 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration appears in the fingerprint region, typically between 500-650 cm⁻¹.

C-H bending (aromatic): Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the aromatic ring and are found in the 650-900 cm⁻¹ region. libretexts.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1650 | Medium to Strong | C=C and C=N aromatic ring stretch |

| 1450 - 1550 | Medium to Strong | C=C aromatic ring stretch |

| 1000 - 1300 | Strong | C-F stretch |

| 650 - 900 | Medium to Strong | Aromatic C-H out-of-plane bend |

| 500 - 650 | Medium | C-Br stretch |

Note: The predicted absorption bands are based on characteristic frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive analytical technique for the characterization of this compound and its derivatives. This vibrational spectroscopy method provides detailed information about the molecular structure, phonon modes, and crystal lattice of the compound. By analyzing the inelastic scattering of monochromatic light, a unique spectral fingerprint corresponding to the molecule's vibrational modes is generated.

For quinoline derivatives, Raman spectroscopy can elucidate key structural features. For instance, characteristic peaks can be assigned to the C-F and C-Br bonds, as well as the vibrations of the quinoline nucleus itself. A study on the related compound, 8-bromo-7-hydroxyquinoline, utilized resonance Raman spectra to gain fundamental information about its structure and properties. nih.gov The technique is particularly sensitive to the vibrations of the aromatic rings and can detect subtle changes in the molecular structure arising from substituent modifications.

In the analysis of fluoroquinolones, Raman spectroscopy has proven to be a valuable tool for identifying compounds and characterizing their functional groups. researchgate.net Prominent peaks are typically observed for the pyridone nucleus, carboxylic acid groups, and the C-F bond. researchgate.net For this compound, characteristic Raman shifts would be expected for the C-Br stretching vibration, typically found in the lower wavenumber region, and the C-F stretching vibration. The analysis of the entire spectral pattern allows for unambiguous identification and can be used for in-process monitoring during synthesis.

Key Vibrational Modes for Halogenated Quinolines in Raman Spectroscopy

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for this compound |

|---|---|---|

| C-F Stretch | 1000-1400 | Confirms the presence and environment of the fluorine substituent. |

| C-Br Stretch | 500-650 | Confirms the presence of the bromine substituent. |

| Quinoline Ring Breathing | 700-900 | Characteristic of the core quinoline structure. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid state. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be mathematically transformed into a model of the electron density and, consequently, the atomic positions.

The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: Identification of non-covalent interactions such as halogen bonding, π-π stacking, and hydrogen bonds that dictate the crystal packing.

Unit cell parameters: The dimensions of the repeating unit of the crystal lattice.

While the specific crystal structure of this compound is not widely published, data from related halogenated quinoline and dibenzobromolium derivatives demonstrate the power of this technique. nih.gov X-ray diffraction studies on these related compounds have established their structures and provided insights into bond distances and angles for halogen-carbon bonds. nih.gov Such analyses are crucial for understanding the physicochemical properties of the solid material and for rational drug design, where the solid-state structure can influence solubility and bioavailability. X-ray powder diffraction (XRPD) is another useful tool for studying the crystal morphology of active pharmaceutical ingredients. researchgate.net

Typical Crystallographic Data for a Halogenated Aromatic Compound

| Parameter | Example Data | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2(1)/n | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating crystal unit. |

| Z (Molecules per unit cell) | 4 | The number of molecules in one unit cell. |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an indispensable set of techniques for the analysis and purification of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of fluoroquinolone compounds. moca.net.uaresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by the bromine and fluorine atoms, will dictate its retention time. Detection is commonly achieved using a UV detector, as the quinoline ring system possesses a strong chromophore. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. moca.net.ua Method development involves optimizing parameters such as the mobile phase composition, pH, column type, and flow rate to achieve efficient separation from starting materials, byproducts, and degradation products. nih.govresearchgate.net

Example HPLC Method Parameters for a Fluoroquinolone Derivative

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption. For the analysis of this compound, UHPLC methods offer a substantial improvement in throughput and sensitivity, which is critical for process monitoring and quality control in manufacturing. The higher backpressure generated requires specialized instrumentation capable of handling these conditions.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. libretexts.orgchemistryhall.com For this compound, a TLC plate coated with silica (B1680970) gel (the stationary phase) is typically used. researchgate.net

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com The separation is visualized under UV light, where the quinoline ring will fluoresce or quench fluorescence. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org

Common TLC Mobile Phases for Quinolines

| Mobile Phase Composition | Polarity | Application |

|---|---|---|

| Hexane : Ethyl Acetate (B1210297) (e.g., 7:3) | Low to Medium | Separation of less polar derivatives. |

Flash Column Chromatography

Flash column chromatography is the standard method for the preparative purification of organic compounds in the laboratory, including this compound and its synthetic intermediates. orgsyn.orgwfu.edu This technique is an air-pressure-driven version of column chromatography that uses a glass column packed with a stationary phase, most commonly silica gel with a particle size of 40-63 µm. orgsyn.org

The choice of eluent (mobile phase) is critical and is typically determined by prior analysis using TLC. The goal is to select a solvent system that provides good separation between the target compound and any impurities. The crude mixture is loaded onto the top of the column, and the eluent is passed through under moderate pressure. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound. rsc.org

Advanced Hyphenated Techniques (e.g., LC-MS)

The characterization and quantification of this compound and its derivatives in various matrices necessitate the use of highly sensitive and selective analytical methodologies. Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), have become indispensable tools for the analysis of halogenated quinolines and related compounds. ekb.egajpaonline.com These techniques offer the powerful combination of chromatographic separation with the precise detection and identification capabilities of mass spectrometry. ajpaonline.comnih.gov

LC-MS is particularly well-suited for the analysis of fluoroquinolone derivatives due to its high specificity and sensitivity, which allows for the detection and confirmation of these compounds even in complex matrices. jfda-online.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) further enhances the analytical process by enabling the structural elucidation of targeted compounds within a mixture. ekb.eg

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the most common separation technique coupled with mass spectrometry for the analysis of fluoroquinolone compounds. nih.gov Reversed-phase HPLC is frequently employed, utilizing columns such as C18 to effectively separate analytes based on their hydrophobicity. mdpi.com The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile or methanol. jfda-online.commdpi.com Gradient elution, where the composition of the mobile phase is varied over time, is commonly used to achieve optimal separation of multiple components in a sample. jfda-online.commdpi.com

Mass Spectrometric Detection and Fragmentation

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for fluoroquinolones, typically operating in the positive ion mode. jfda-online.commdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the parent ion and its fragments. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. In this technique, the parent ion of the target analyte is selected and subjected to fragmentation, producing a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification of the compound. For brominated compounds like this compound, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides an additional, highly specific marker for identification in the mass spectrum. youtube.com

Illustrative Research Findings

While specific LC-MS data for this compound is not extensively available in public literature, the analysis of structurally similar fluoroquinolone derivatives provides a strong basis for the expected analytical parameters. The following tables present hypothetical yet representative data that would be anticipated in an LC-MS/MS analysis of this compound and a potential derivative.

Table 1: Hypothesized LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ions (m/z) | Characteristic fragments |

Table 2: Expected Mass Spectrometric Data for this compound and a Derivative

| Compound | Chemical Formula | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) |

| This compound | C9H5BrFN | 225.9/227.9 | Fragment A, Fragment B, Fragment C |

| 8-Bromo-4-fluoro-2-(methylamino)quinoline | C10H8BrFN2 | 254.9/256.9 | Fragment X, Fragment Y, Fragment Z |

The application of LC-MS and LC-MS/MS is crucial for the unambiguous identification and quantification of this compound and its derivatives, particularly in the context of metabolism studies, environmental analysis, and quality control. ekb.egnih.gov The combination of chromatographic retention time, accurate mass measurement, and specific fragmentation patterns provides a high level of confidence in the analytical results.

Future Directions and Emerging Research Avenues in 8 Bromo 4 Fluoroquinoline Chemistry

Development of Highly Regio- and Stereoselective Synthetic Methodologies

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, yet achieving precise control over the placement of multiple, distinct functional groups remains a significant challenge. For derivatives of 8-bromo-4-fluoroquinoline, future research will focus on developing synthetic routes that offer high regioselectivity, ensuring that functional groups are introduced at specific positions on the quinoline (B57606) core.

One primary avenue involves the electrophilic bromination of 8-fluoroquinoline. The directing effects of the ring nitrogen and the existing fluorine atom at the C8-position are crucial in guiding the incoming electrophile. Research into fine-tuning reaction conditions—such as the choice of brominating agent (e.g., N-bromosuccinimide vs. elemental bromine) and the acid catalyst (e.g., sulfuric vs. hydrobromic acid)—is necessary to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.

Furthermore, while this compound itself is achiral, the development of stereoselective methodologies will become critical when it is used as a scaffold for molecules with chiral centers. Future work should explore diastereoselective and enantioselective reactions where the quinoline moiety is functionalized with chiral auxiliaries or reacted with chiral reagents, leading to the synthesis of optically active derivatives with potential applications in asymmetric catalysis and pharmacology.

Exploration of Novel Catalytic Systems for Efficient Functionalization

The bromine atom at the C8-position of this compound serves as a versatile handle for a wide array of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are established methods for functionalizing bromoarenes, future research will aim to discover more efficient, sustainable, and novel catalytic systems. nih.gov

Copper-catalyzed reactions represent a promising and cost-effective alternative to palladium. Recent studies have demonstrated the utility of copper catalysts for the selective C5–H bromination and difluoromethylation of 8-aminoquinoline (B160924) amides, showcasing the potential for copper to mediate C-H activation and functionalization on the quinoline ring system. nih.govrsc.org Future investigations should explore the application of similar copper-based catalytic systems to functionalize the C-Br bond of this compound, potentially enabling novel transformations that are complementary to those achieved with palladium. For instance, copper-catalyzed cross-coupling reactions could facilitate the introduction of various nucleophiles, including alkynes, amines, and thiols, under mild conditions. mdpi.comnsf.gov

The development of catalysts that can selectively activate and functionalize specific C-H bonds on the this compound scaffold, while leaving the C-Br bond intact for subsequent reactions, would be a particularly valuable advancement. This would allow for a more modular and efficient approach to building molecular complexity.

Table 1: Comparison of Potential Catalytic Systems for Functionalization

| Catalytic System | Typical Reactions | Advantages | Research Focus for this compound |

| Palladium-based | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Well-established, high efficiency, broad substrate scope | Optimization for complex substrates, development of more active and stable catalysts. |

| Copper-based | Ullmann coupling, C-H activation, difluoroalkylation | Lower cost, unique reactivity, sustainable | Exploring C-Br bond functionalization, developing ligands for enhanced reactivity and selectivity. mdpi.com |

| Nickel-based | Cross-coupling of unactivated electrophiles | Cost-effective, can couple challenging substrates | Investigation into cross-coupling reactions at the C8-position. |

Integration of this compound into Complex Polycyclic and Heterocyclic Frameworks

The structural rigidity and rich electronic properties of the quinoline ring make it an attractive core for the construction of larger, more complex molecular architectures. This compound is an ideal starting material for synthesizing polycyclic and fused heterocyclic systems due to the reactivity of its C-Br bond.

Future research will focus on utilizing this compound in intramolecular and intermolecular cyclization reactions to build novel ring systems. For example, palladium-catalyzed intramolecular Heck reactions could be employed to fuse additional rings onto the quinoline scaffold. By first performing a Suzuki or Sonogashira coupling at the C8-position to introduce a tethered alkene or alkyne, subsequent cyclization could yield complex polycyclic aromatic hydrocarbons or heteroaromatics. nih.gov

Moreover, this compound can serve as a key building block in the synthesis of novel fused heterocycles. The reaction of the C8-position with various dinucleophiles after an initial functionalization step could lead to the formation of new five- or six-membered heterocyclic rings fused to the quinoline core. Such structures are of significant interest in medicinal chemistry, as they can mimic the structures of natural products and exhibit unique biological activities. researchgate.net The development of one-pot, multi-component reactions starting from this compound would be an efficient strategy for generating libraries of diverse heterocyclic compounds for biological screening. ekb.eg

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. For this compound and its derivatives, advanced computational studies, particularly those employing Density Functional Theory (DFT), will be instrumental in several key areas.

DFT calculations can provide deep insights into the electronic structure of the molecule, helping to predict its reactivity towards various reagents. By mapping the electron density and calculating molecular orbitals (such as the HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack, rationalizing the regioselectivity observed in synthetic reactions. researchgate.net These computational models can also be used to investigate the mechanisms of catalytic reactions, helping to design more efficient catalysts and optimize reaction conditions. nih.gov

Furthermore, computational methods are crucial for predicting the photophysical and electronic properties of new materials derived from this scaffold. For applications in optoelectronics and sensors, DFT and time-dependent DFT (TD-DFT) can be used to calculate absorption and emission spectra, quantum yields, and other relevant photophysical parameters. rsc.org This allows for the in silico design of novel fluorescent sensors and materials with tailored properties before committing to synthetic work, saving significant time and resources. Molecular docking studies can also predict the binding affinity of this compound derivatives to biological targets, guiding the rational design of new therapeutic agents. researchgate.net

Mechanistic Understanding of Underexplored Reactivity Patterns

While the reactivity of the C-Br bond in cross-coupling reactions is well-understood, the interplay between the electron-withdrawing fluorine atom at C4 and the bromine atom at C8 may give rise to more subtle and underexplored reactivity patterns. The quinoline ring itself has distinct reactive sites, with electrophilic substitution typically occurring on the benzene (B151609) ring and nucleophilic substitution favoring the pyridine (B92270) ring. The combined electronic effects of the two halogen substituents could modulate this inherent reactivity in interesting ways.

Future mechanistic studies should investigate reactions that go beyond simple C-Br bond functionalization. For example, exploring the potential for nucleophilic aromatic substitution (SNAr) reactions on the ring, and how the fluorine and bromine atoms influence the activation or deactivation of different positions, could uncover new synthetic pathways. Understanding whether the fluorine at C4 is susceptible to displacement under specific conditions would be particularly valuable.

Investigating the compound's behavior under radical or photochemical conditions could also reveal novel reactivity. The presence of a heavy atom like bromine could facilitate intersystem crossing, potentially opening up unique photochemical reaction pathways. A thorough mechanistic investigation using a combination of experimental techniques (such as kinetic studies and intermediate trapping) and computational modeling will be essential to fully map the chemical landscape of this versatile scaffold.

Potential as a Core Scaffold for Optoelectronic Materials and Sensors

The quinoline ring system is an excellent fluorophore due to its rigid, conjugated structure, which often leads to high quantum yields. rsc.org This intrinsic property makes this compound and its derivatives highly promising candidates for the development of novel optoelectronic materials and fluorescent sensors.

Future research in this area will focus on synthesizing derivatives that can act as selective and sensitive sensors for various analytes, such as metal ions. By introducing a chelating group at the C8-position via a cross-coupling reaction, it is possible to design "turn-on" or "turn-off" fluorescent sensors. Upon binding to a specific metal ion (e.g., Zn²⁺ or Fe³⁺), the photophysical properties of the molecule would change, leading to a detectable change in fluorescence intensity or wavelength. mdpi.comrsc.org The electron-withdrawing nature of the fluorine atom at C4 can be used to tune the electronic properties of the quinoline core, potentially enhancing the sensitivity and selectivity of the sensor.

Beyond sensors, the this compound scaffold could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to easily functionalize the C8-position allows for the attachment of other aromatic or electron-donating/withdrawing groups, enabling the systematic tuning of the material's electronic and optical properties to meet the specific requirements of electronic devices.

Table 2: Potential Applications in Materials Science

| Application Area | Design Strategy | Key Properties to Optimize |

| Fluorescent Sensors | Introduce chelating moieties at the C8-position. | High selectivity for target analyte, significant fluorescence change upon binding, water solubility. |

| OLEDs | Incorporate into larger π-conjugated systems. | High quantum efficiency, thermal stability, tunable emission color. |

| Organic Photovoltaics | Use as an electron-acceptor or electron-donor component. | Broad absorption spectrum, suitable HOMO/LUMO energy levels, good charge mobility. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Bromo-4-fluoroquinoline, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves halogenation of the quinoline core. For bromo-fluoro derivatives, direct electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed. Key parameters include temperature control (e.g., 0–5°C for bromine addition to avoid overhalogenation) and solvent selection (e.g., chloroform for crystallization post-reaction) . Standardization requires monitoring via TLC or HPLC to confirm intermediate purity.

Q. How can NMR spectroscopy distinguish between positional isomers (e.g., this compound vs. 4-Bromo-8-fluoroquinoline)?

- Methodological Answer : and NMR are critical. For this compound, the fluorine atom at position 4 causes deshielding of adjacent protons, leading to distinct splitting patterns (e.g., doublets for H-3 and H-5). In contrast, bromine’s electron-withdrawing effect at position 8 alters coupling constants in H-7 and H-9 .

Q. What safety protocols are essential when handling this compound due to its brominated and fluorinated groups?

- Methodological Answer : Use fume hoods for reactions involving volatile intermediates. Wear nitrile gloves and polypropylene lab coats to prevent skin contact. Quench bromine-containing waste with sodium thiosulfate before disposal. For fluorinated byproducts, neutralize with calcium hydroxide to avoid fluoride ion release .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion in crystals. Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) to minimize thermal motion artifacts . Cross-validate with solid-state NMR or FT-IR to confirm molecular packing. For example, weak C–H⋯π interactions observed in SC-XRD should correlate with specific IR vibrational modes .

Q. What statistical tools are recommended for optimizing reaction yields in multi-step syntheses of this compound-based radiopharmaceuticals?

- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) can model variables like catalyst loading, temperature, and reaction time. For radiohalogenation (e.g., labeling), multivariate analysis helps balance decay-corrected yields against purity. Software tools like JMP or Minitab are ideal for fractional factorial designs .

Q. How do electronic effects of bromine and fluorine substituents influence the thermodynamic stability of this compound metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond dissociation energies and orbital interactions. Bromine’s polarizability enhances ligand-metal charge transfer, while fluorine’s electronegativity stabilizes π-backbonding in transition metal complexes (e.g., Cu or Pd). Experimental validation via cyclic voltammetry or UV-vis spectroscopy is critical .

Q. What strategies mitigate solubility challenges when formulating this compound for in vivo imaging studies?

- Methodological Answer : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoemulsion carriers to enhance aqueous solubility. For PET/SPECT tracers, pegylation or liposomal encapsulation improves bioavailability. Dynamic light scattering (DLS) and zeta potential measurements ensure colloidal stability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.